Methyl decahydroquinoline-4-carboxylate hydrochloride Methyl decahydroquinoline-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955547-71-3
VCID: VC7448332
InChI: InChI=1S/C11H19NO2.ClH/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10;/h8-10,12H,2-7H2,1H3;1H
SMILES: COC(=O)C1CCNC2C1CCCC2.Cl
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.74

Methyl decahydroquinoline-4-carboxylate hydrochloride

CAS No.: 1955547-71-3

Cat. No.: VC7448332

Molecular Formula: C11H20ClNO2

Molecular Weight: 233.74

* For research use only. Not for human or veterinary use.

Methyl decahydroquinoline-4-carboxylate hydrochloride - 1955547-71-3

Specification

CAS No. 1955547-71-3
Molecular Formula C11H20ClNO2
Molecular Weight 233.74
IUPAC Name methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H19NO2.ClH/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10;/h8-10,12H,2-7H2,1H3;1H
Standard InChI Key XYBSWMFHMLZOHW-UHFFFAOYSA-N
SMILES COC(=O)C1CCNC2C1CCCC2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl decahydroquinoline-4-carboxylate hydrochloride belongs to the decahydroquinoline class, characterized by a fully saturated bicyclic system comprising a benzene ring fused to a piperidine ring. The 4-position is substituted with a methyl ester (COOCH3-\text{COOCH}_3), while the hydrochloride salt (HCl\text{HCl}) stabilizes the amine group. The IUPAC name is methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate hydrochloride, reflecting its stereochemical complexity.

Table 1: Key Identifiers of Methyl Decahydroquinoline-4-Carboxylate Hydrochloride

PropertyValue
CAS No.1955547-71-3
Molecular FormulaC11H20ClNO2\text{C}_{11}\text{H}_{20}\text{ClNO}_2
Molecular Weight233.74 g/mol
SMILESCOC(=O)C1CCNC2C1CCCC2.Cl
InChIKeyXYBSWMFHMLZOHW-UHFFFAOYSA-N

The stereochemistry of the decahydroquinoline core significantly influences its reactivity and biological activity. Unlike simpler quinoline derivatives, the fully hydrogenated ring system reduces aromaticity, altering electronic properties and interaction with biological targets .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of methyl decahydroquinoline-4-carboxylate hydrochloride typically involves multi-step sequences starting from cyclohexenone or related precursors. A representative pathway includes:

  • Michael Addition: Cyclohexenone reacts with a β-keto ester to form a bicyclic intermediate.

  • Decahydroquinoline Formation: Catalytic hydrogenation saturates the quinoline ring .

  • Esterification: Introduction of the methyl ester via acid-catalyzed reaction with methanol.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Michael AdditionEt3_3N, THF, 0°C85
HydrogenationH2_2, Pd/C, 50 psi90
EsterificationSOCl2_l2, MeOH, reflux78
Salt FormationHCl (g), Et2_2O95

A divergent synthesis approach, as demonstrated in the total synthesis of decahydroquinoline alkaloids, allows access to stereoisomers by varying cyclization conditions . For instance, Lemieux–Johnson oxidation followed by DBU-mediated cyclization selectively produces cis-fused enones due to A1,3^{1,3}-strain effects .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility, though exact solubility data remain unreported. The compound is stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light.

Reactivity Profile

The methyl ester and secondary amine groups enable diverse transformations:

  • Hydrolysis: The ester hydrolyzes to carboxylic acid under acidic or basic conditions.

  • Alkylation/Acylation: The amine undergoes alkylation with alkyl halides or acylation with anhydrides.

  • Reduction: Catalytic hydrogenation reduces the ester to alcohol.

Biological Activities and Applications

Neurological Effects

Decahydroquinoline alkaloids from poison frogs, such as cis-195A and cis-211A, modulate nicotinic acetylcholine receptors (nAChRs) . Methyl decahydroquinoline-4-carboxylate hydrochloride could serve as a precursor for neuroactive compounds.

Table 3: Comparative Bioactivity of Quinoline Derivatives

CompoundTargetIC50_{50} (nM)
Cis-211AnAChR120
4-Methyl-decahydroquinolineBacterial Topoisomerase IV450
Methyl Decahydroquinoline-4-CarboxylateUnder InvestigationN/A

Analytical Characterization

Chromatographic Methods

Gas chromatography (GC) on non-polar columns (e.g., OV-101) resolves decahydroquinoline derivatives with Kovats retention indices around 1215 . High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) is preferred for purity assessment.

Spectroscopic Data

  • NMR: 1H^1\text{H}-NMR (500 MHz, CDCl3_3): δ 1.06 (d, J = 6.9 Hz, 3H, CH3_3), 3.70 (s, 3H, OCH3_3) .

  • MS: EI-MS m/z 233 (M+^+), fragments at m/z 153 (decahydroquinoline core).

Future Perspectives

Methyl decahydroquinoline-4-carboxylate hydrochloride’s versatility positions it as a key intermediate for:

  • Drug Discovery: Optimization of antimicrobial or neuroactive agents.

  • Materials Science: Development of chiral ligands or ionic liquids. Further studies should explore its pharmacokinetics, toxicity, and catalytic applications.

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